molecular formula C9H11NO4S B15066877 Ethyl 2-(methylsulfonyl)nicotinate CAS No. 1186663-29-5

Ethyl 2-(methylsulfonyl)nicotinate

Cat. No.: B15066877
CAS No.: 1186663-29-5
M. Wt: 229.26 g/mol
InChI Key: QMCRJGSJCHJJBJ-UHFFFAOYSA-N
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Description

Ethyl 2-(methylsulfonyl)nicotinate is a nicotinic acid derivative featuring a methylsulfonyl (-SO₂CH₃) substituent at the 2-position of the pyridine ring and an ethyl ester group at the 3-carboxyl position. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing nature of the methylsulfonyl group, which can enhance reactivity in cross-coupling reactions or serve as a directing group in further functionalization.

Properties

CAS No.

1186663-29-5

Molecular Formula

C9H11NO4S

Molecular Weight

229.26 g/mol

IUPAC Name

ethyl 2-methylsulfonylpyridine-3-carboxylate

InChI

InChI=1S/C9H11NO4S/c1-3-14-9(11)7-5-4-6-10-8(7)15(2,12)13/h4-6H,3H2,1-2H3

InChI Key

QMCRJGSJCHJJBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(methylsulfonyl)nicotinate typically involves the esterification of 2-(methylsulfonyl)nicotinic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylsulfonyl)nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 2-(methylsulfonyl)nicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(methylsulfonyl)nicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or alter signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-(methylsulfonyl)nicotinate with structurally related ethyl nicotinate derivatives, focusing on substituent effects, molecular properties, and applications:

Compound Substituents Molecular Formula Molecular Weight Key Characteristics
This compound 2-SO₂CH₃, 3-COOEt C₁₀H₁₁NO₄S 241.26 g/mol Electron-withdrawing sulfonyl group enhances electrophilicity; potential intermediate in drug synthesis.
Ethyl 2-methylnicotinate 2-CH₃, 3-COOEt C₉H₁₁NO₂ 165.19 g/mol Methyl group offers steric bulk; used as a pharmaceutical intermediate.
Ethyl 2-chloro-6-methoxynicotinate 2-Cl, 6-OCH₃, 3-COOEt C₉H₁₀ClNO₃ 215.64 g/mol Halogen and methoxy groups enable diverse reactivity (e.g., nucleophilic substitution).
Ethyl 2-[2-(aminocarbonyl)-4-chlorophenoxy]nicotinate 2-(chlorophenoxy carbamoyl), 3-COOEt C₁₅H₁₃ClN₂O₄ 332.73 g/mol Bulky phenoxy group increases steric hindrance; potential agrochemical applications.
Ethyl 2-((trimethylsilyl)ethynyl)nicotinate 2-C≡C-Si(CH₃)₃, 3-COOEt C₁₃H₁₉NO₂Si 265.38 g/mol Ethynyl group facilitates Sonogashira coupling; used in heterocyclic synthesis.

Key Observations:

Substituent Effects on Reactivity :

  • The methylsulfonyl group in this compound is strongly electron-withdrawing, which polarizes the pyridine ring and increases electrophilicity at adjacent positions. This contrasts with the electron-donating methoxy group in Ethyl 2-chloro-6-methoxynicotinate, which stabilizes the ring but may reduce reactivity in certain reactions.
  • Halogen substituents (e.g., chlorine in ) enable cross-coupling reactions, while ethynyl groups (e.g., trimethylsilyl-ethynyl in ) are pivotal in constructing fused heterocyclic systems.

The trimethylsilyl group in enhances solubility in nonpolar solvents, a property absent in the polar sulfonyl derivative.

Applications: Ethyl 2-methylnicotinate and Ethyl 2-chloro-6-methoxynicotinate are primarily used as intermediates in drug synthesis.

Biological Activity

Ethyl 2-(methylsulfonyl)nicotinate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nicotinate moiety linked to a methylsulfonyl group. This structural configuration may enhance its reactivity and biological activity compared to other similar compounds. The presence of the methylsulfonyl group is particularly significant, as it is known to influence the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains by interacting with specific enzymes crucial for bacterial survival. The mechanism likely involves the inhibition of bacterial enzymes, leading to disrupted metabolic processes.

Anticancer Effects

The compound has also been investigated for its anticancer potential. Studies suggest that this compound can modulate cellular pathways involved in cancer cell proliferation. It may interact with receptors or enzymes that play critical roles in tumor growth and metastasis, leading to reduced viability of cancer cells.

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors. For example, it may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. This inhibition can trigger a cascade of biochemical events that ultimately affect cell signaling pathways related to growth and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For instance, IC50 values (the concentration required to inhibit cell growth by 50%) have been reported as follows:

Cell LineIC50 (mM)
MDA-MB-2310.08 ± 0.01
WiDr0.0042 ± 0.000
GL261-luc20.11 ± 0.00

These results indicate potent anticancer activity, particularly against aggressive cancer types like breast cancer .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary findings suggest that the compound has a favorable absorption profile, allowing it to penetrate biological membranes effectively due to its lipophilic nature.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other nicotinic acid derivatives but stands out due to its unique methylsulfonyl group. This comparison highlights differences in stability, solubility, and biological activity:

Compound NameUnique FeaturesBiological Activity
Ethyl isonicotinateLacks methylsulfonyl groupModerate antimicrobial effects
Methylsulfonyl isonicotinateSimilar structureEnhanced anticancer properties
This compoundUnique combination of functional groupsPotent antimicrobial & anticancer

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